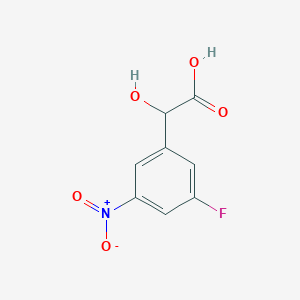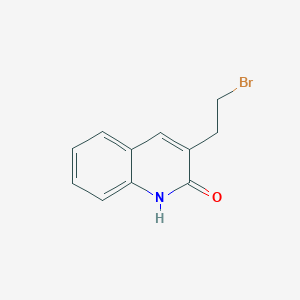
1-(3-(Dibenzylamino)-1-pyrrolidinyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Dibenzylamino)-1-pyrrolidinyl)ethanone is a complex organic compound that features a pyrrolidine ring substituted with a dibenzylamino group and an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Dibenzylamino)-1-pyrrolidinyl)ethanone typically involves the reaction of pyrrolidine with dibenzylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process may also involve the use of protective groups to ensure the selective formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-(Dibenzylamino)-1-pyrrolidinyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dibenzylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3-(Dibenzylamino)-1-pyrrolidinyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-(Dibenzylamino)-1-pyrrolidinyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-(3-(Dibenzylamino)-1-methylpyrrolidinyl)ethanone: Similar structure but with a methyl group on the pyrrolidine ring.
1-(3-(Dibenzylamino)-1-pyrrolidinyl)propanone: Similar structure but with a propanone moiety instead of ethanone.
Uniqueness: 1-(3-(Dibenzylamino)-1-pyrrolidinyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C20H24N2O |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
1-[3-(dibenzylamino)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C20H24N2O/c1-17(23)21-13-12-20(16-21)22(14-18-8-4-2-5-9-18)15-19-10-6-3-7-11-19/h2-11,20H,12-16H2,1H3 |
InChI-Schlüssel |
MNCHCBUODDRLRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC(C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-(Benzo[d][1,3]dioxol-5-yl)isoxazole-3-carboxylate](/img/structure/B13692547.png)
![3-[4-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13692556.png)



![N-[4-[(1-Pyrazolyl)methyl]benzyl]-4,6-dichloro-1,3,5-triazin-2-amine](/img/structure/B13692572.png)



![O2-tert-butyl O3-ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13692606.png)

![4-Methoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B13692614.png)


